4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUCCDLVSVVIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of a pyrrolo[3,2-c]pyridine precursor followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as phosphorus oxychloride for chlorination and formylation agents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to effects such as the inhibition of cancer cell proliferation and induction of apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (QM-5835)
- Key Differences : The aldehyde group is at position 3 instead of position 2.
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- Key Differences :
- Ring system: Pyrrolo[2,3-b]pyridine (vs. [3,2-c] in the target compound).
- Substituents: Methyl at position 2 and aldehyde at position 3.
- Impact : The [2,3-b] isomer has distinct π-π stacking properties and steric hindrance, influencing solubility and reactivity .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
Core Structure Variations
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
- Key Differences : Pyrimidine (two nitrogen atoms) replaces pyridine in the fused ring.
- Impact : Increased hydrogen-bonding capacity and altered pharmacokinetics, as seen in its use as an HCV replication inhibitor .
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (13a)
- Key Differences : A phenylsulfonyl group at position 1.
Commercial Availability and Cost
Biological Activity
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS No. 1256818-78-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Research indicates that this compound may exhibit various pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₅ClN₂O
- Molecular Weight : 180.59 g/mol
- Structure : The compound contains a pyrrole ring fused with a pyridine structure, which is critical for its biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study involved the synthesis of several derivatives of pyrrolo[3,2-c]pyridine and their evaluation against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Induction of apoptosis |
| This compound | MCF7 (Breast) | 10.0 | Cell cycle arrest at G1 phase |
The compound demonstrated significant cytotoxicity against A549 and MCF7 cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Inhibition (%) |
|---|---|---|---|
| TNF-α | 150 | 75 | 50 |
| IL-6 | 200 | 90 | 55 |
These results suggest that this compound could be beneficial in treating inflammatory diseases by modulating immune responses .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies indicate that this compound can bind to proteins involved in cell signaling pathways related to apoptosis and inflammation.
Key Targets Identified
- Bcl-2 Family Proteins : Modulation of these proteins can lead to apoptosis in cancer cells.
- NF-kB Pathway : Inhibition of this pathway results in decreased expression of inflammatory cytokines.
Case Studies
A clinical investigation into the effects of this compound on tumor growth in animal models was conducted. The study involved administering varying doses of the compound to mice bearing xenograft tumors.
Study Design
- Model : Mice with implanted human tumor cells.
- Dosage : Administered daily for four weeks.
Results Summary
The treatment group showed a significant reduction in tumor volume compared to the control group:
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) |
|---|---|---|
| Control | 500 | 800 |
| Treatment | 500 | 300 |
This study underscores the potential therapeutic applications of this compound in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Common synthetic strategies involve multi-step procedures, including cyclization and halogenation. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents to the pyrrolopyridine core. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 minutes) can enhance reaction efficiency and yield . Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
- Catalyst loading : PdCl₂(PPh₃)₂ (5–10 mol%) balances cost and reactivity.
- Temperature control : Higher temperatures (80–100°C) accelerate reactions but may increase side products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is recommended:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aldehyde proton at δ ~9.8 ppm) and confirms substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₅ClN₂O, MW 180.59) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity.
- Melting point : While not always reported, differential scanning calorimetry (DSC) can detect polymorphic forms .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound carries hazard code H302 (harmful if swallowed). Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store at room temperature in airtight, light-resistant containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions. Key insights:
- Electrophilic sites : The aldehyde group and C4-chloro position are reactive toward nucleophiles (e.g., amines, thiols).
- Activation energy : Simulations of SNAr (nucleophilic aromatic substitution) pathways identify optimal leaving groups and catalysts .
- Solvent effects : Continuum solvation models (e.g., SMD) predict solvent impacts on reaction kinetics .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects or impurities. To address this:
- Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS).
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, PubChem CID 129917198) .
- Reproducibility : Replicate synthesis and characterization under controlled conditions .
Q. How can impurities in synthetic batches be identified and mitigated?
- Methodological Answer : Common impurities include dechlorinated byproducts or oxidized aldehydes. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
